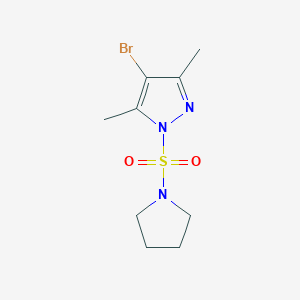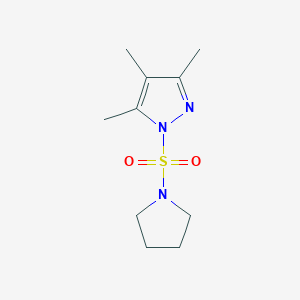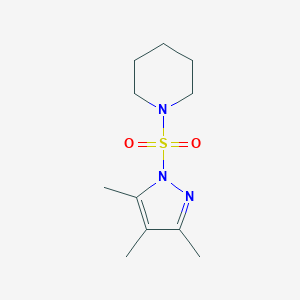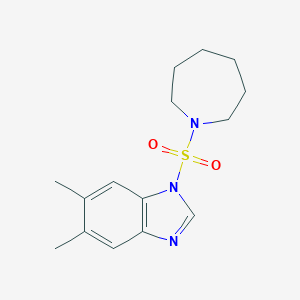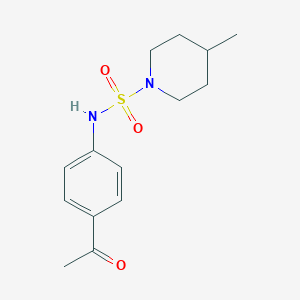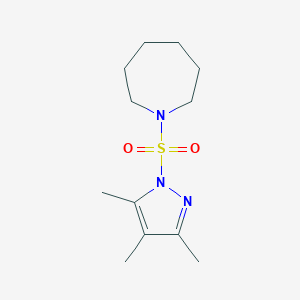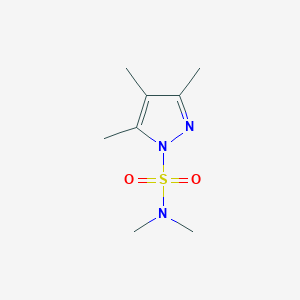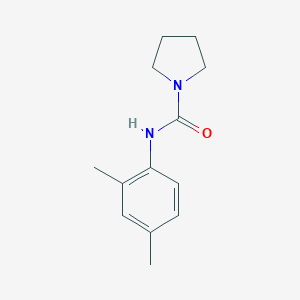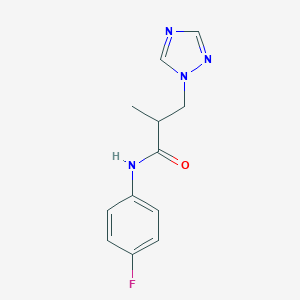
N-(4-fluorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-Fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide” is a chemical compound with the molecular formula C11H11FN4O . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that are widely used in pharmaceuticals and other biologically important compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves various strategies, including the use of 3-amino-1,2,4-triazole . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The molecular structure of “N-(4-Fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide” includes a 1,2,4-triazole ring, a fluorophenyl group, and a propanamide group . The presence of these functional groups contributes to the compound’s unique properties and potential biological activities .
Chemical Reactions Analysis
1,2,4-Triazole derivatives, including “N-(4-Fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide”, are known for their wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-Fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide” are determined by its molecular structure. For instance, its molecular weight is 234.230 Da .
Wirkmechanismus
Target of Action
N-(4-fluorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a derivative of 1,2,4-triazole, a heterocyclic compound that has been found to have significant biological activity Similar 1,2,4-triazole derivatives have been reported to show promising activity against cancer cell lines and as Strigolactone biosynthesis inhibitors .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to changes in the biological activity of the targets . In the case of anticancer activity, these compounds may interact with cancer cells, leading to cytotoxic effects .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been reported to inhibit the biosynthesis of strigolactones, plant hormones that play a key role in plant development .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in similar compounds is known to improve pharmacokinetic properties .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines and inhibitory effects on Strigolactone biosynthesis .
Action Environment
It is known that various internal and external factors can influence the activity of similar compounds .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FMP is its broad-spectrum antifungal activity, which makes it a potentially useful drug in the treatment of various fungal infections. Additionally, FMP has shown low toxicity and low levels of drug-drug interactions, making it a potentially safe and effective drug in combination therapy. However, one of the limitations of FMP is its relatively low potency compared to other antifungal agents, which may limit its use in certain clinical settings.
Zukünftige Richtungen
Future research on FMP could focus on improving the potency of the compound through modifications to its chemical structure. Additionally, further studies could investigate the potential use of FMP in combination therapy with other antifungal agents or as an anticancer agent. Furthermore, research could be conducted on the potential use of FMP in the treatment of other diseases, such as Alzheimer's disease, where it has shown promising results in inhibiting acetylcholinesterase activity.
Synthesemethoden
The synthesis of FMP involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form 4-fluorophenylhydrazone. This intermediate is then reacted with 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanal to form FMP. The synthesis of FMP has been optimized in various studies, and the yield of the final product has been improved by modifying the reaction conditions.
Wissenschaftliche Forschungsanwendungen
FMP has been extensively studied for its antifungal activity and has shown promising results against various fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. FMP has also been investigated for its potential use as an anticancer agent, as it has shown cytotoxic activity against various cancer cell lines. Additionally, FMP has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O/c1-9(6-17-8-14-7-15-17)12(18)16-11-4-2-10(13)3-5-11/h2-5,7-9H,6H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVDYVRVQNNFMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

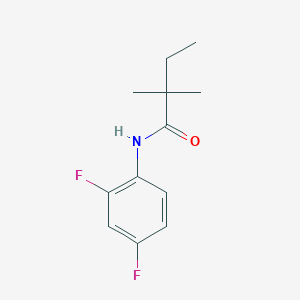

![1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol](/img/structure/B500203.png)
![2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B500206.png)
![5,6-dimethyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B500209.png)
